molecular formula C14H11N3O2 B11761382 Methyl 6-aminophenazine-1-carboxylate

Methyl 6-aminophenazine-1-carboxylate

Cat. No.: B11761382
M. Wt: 253.26 g/mol
InChI Key: HKCHCXXVUGMJPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-aminophenazine-1-carboxylate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . One common method includes the reaction of 1,2-diaminobenzene with methyl 2-bromoacetate under basic conditions, followed by cyclization using an oxidizing agent such as ferric chloride. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the phenazine ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminophenazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazine derivatives, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-aminophenazine-1-carboxylate stands out due to its unique combination of an amino group and a carboxylate ester, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 6-aminophenazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiparasitic properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Biological Activity Overview

This compound has been studied for its effects on various biological systems, particularly its role as an anticancer agent and its potential antiparasitic properties. The compound's mechanism of action often involves interaction with cellular pathways associated with proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Lewis Lung Carcinoma150Induction of apoptosis
MCF-7 (Breast Cancer)75Inhibition of ERK signaling
HeLa (Cervical Cancer)50Topoisomerase inhibition

Antiparasitic Activity

In addition to its anticancer effects, this compound has shown promise in antiparasitic applications. Studies have demonstrated its efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.

Case Study: Antischistosomal Activity

A study evaluated the effects of this compound on S. mansoni schistosomula. The compound exhibited an EC50 value of approximately 4.72 µM, indicating potent activity against this life stage.

Table 2: Antischistosomal Activity Data

Concentration (µM)Effect on Motility (%)Lethal Concentration (µM)
570N/A
109025
50>95Lethal

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of intrinsic pathways.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit topoisomerases, which are critical for DNA replication and transcription.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic potential. For instance, modifications to its chemical structure have been explored to improve bioavailability and reduce toxicity while maintaining efficacy.

Pharmacokinetics

A pharmacokinetic study reported the following parameters for this compound:

Table 3: Pharmacokinetic Parameters

ParameterValue
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Bioavailability (%)42

These parameters suggest that while the compound has a reasonable half-life, further studies are needed to optimize its delivery and efficacy in vivo.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 6-aminophenazine-1-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)8-4-2-6-10-12(8)16-11-7-3-5-9(15)13(11)17-10/h2-7H,15H2,1H3

InChI Key

HKCHCXXVUGMJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3N

Origin of Product

United States

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